![molecular formula C42H46FeP2 B6593444 cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron CAS No. 565184-32-9](/img/structure/B6593444.png)
cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron
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Overview
Description
Cyclopentane is a highly flammable alicyclic hydrocarbon with the chemical formula C5H10 . It consists of a ring of five carbon atoms, each bonded with two hydrogen atoms above and below the plane . It occurs as a colorless liquid with a petrol-like odor .
Synthesis Analysis
Cycloalkanes, including cyclopentane, are formed by catalytic reforming . For example, when passed over a hot platinum surface, 2-methylbutane converts into cyclopentane .Molecular Structure Analysis
The molecular structure of cyclopentane consists of a ring of five carbon atoms, each bonded with two hydrogen atoms .Chemical Reactions Analysis
Cyclopentane can be fluorinated to give compounds ranging from C5H9F to perfluorocyclopentane C5F10 .Physical And Chemical Properties Analysis
Cyclopentane is a clear, colorless liquid with a mild, sweet odor . It has a density of 0.751 g/cm3, a melting point of -93.9 °C, and a boiling point of 49.2 °C . It is soluble in ethanol, acetone, and ether, but its solubility in water is limited .Scientific Research Applications
Catalysis and Organic Synthesis
- Cyclopentane and its derivatives have been utilized in catalytic processes, such as Heck vinylation and Suzuki cross-coupling reactions, facilitated by palladium complexes with tetraphosphane ligands. These methods enable the synthesis of polysubstituted alkenes, showcasing the versatility of cyclopentane-based systems in constructing complex molecular architectures (Berthiol, Doucet, & Santelli, 2003).
Fuel and Combustion Studies
- Cyclopentane has been studied as a component of multi-component gasoline surrogate fuels, particularly in the context of its blending with dimethyl ether. This research aids in understanding the combustion properties and improving predictive models for such fuel mixtures, which is crucial for developing more efficient and cleaner combustion technologies (Lokachari et al., 2021).
Material Science
- The structural and electronic properties of cyclopentane derivatives have implications in material science, where their unique characteristics can be harnessed in the design of new materials with specific functionalities. For instance, the study of phosphane ligands and their complexes with gold(I) highlights the importance of ligand properties in determining the biological activity of these complexes, which can be leveraged in developing therapeutic agents or in materials with biomedical applications (Svahn et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36P2.C5H10.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-15,17-25,28-29,34-35H,16,26-27H2,1H3;1-5H2;/t29-,34?,35?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTALJOPQXTMKF-AWIKAUGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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